Aziridino-dap

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

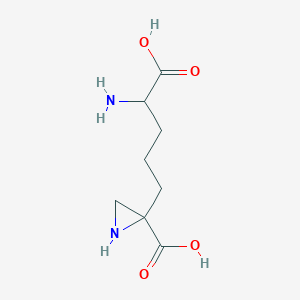

Aziridino-dap is a compound known for its potent inhibitory effects on diaminopimelic acid epimerase. This compound is a product of the spontaneous hydrolysis of alpha-(halomethyl)diaminopimelic acids

Métodos De Preparación

The synthesis of Aziridino-dap involves several steps. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridines formed are the kinetically favored cyclization products and can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization . This process provides a broad range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest for biological and foldameric applications .

Análisis De Reacciones Químicas

Aziridino-dap undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophiles such as carbon, sulfur, oxygen, and nitrogen . The major products formed from these reactions are functionalized azaheterocycles, which are biologically important constrained amino acid derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Aziridino-DAP

The synthesis of this compound involves stereoselective methods that yield various analogues. For instance, the aziridine analogues of DAP have been prepared and evaluated for their inhibitory effects on DAP epimerase. Notably, compounds such as (2R,3S,3'S)-3-(3'-aminopropane)aziridine-2,3'-dicarboxylate and its diastereomers (ll-azi-DAP and dl-azi-DAP) have been synthesized with distinct binding characteristics to the enzyme's active site .

Table 1: Summary of Synthesized Aziridine Analogues

| Compound Name | Structure Type | IC50 (mM) | Binding Site |

|---|---|---|---|

| (2R,3S,3'S)-Aziridine | Reversible Inhibitor | 2.88 | Not specified |

| ll-azi-DAP | Irreversible Inhibitor | N/A | Cys-73 |

| dl-azi-DAP | Irreversible Inhibitor | N/A | Cys-217 |

Antibacterial Applications

The potential antibacterial properties of this compound analogues have been evaluated against various bacterial strains. Studies indicate that these compounds can significantly inhibit bacterial growth, making them candidates for new antibacterial agents. For example, thiazole and oxazole derivatives of DAP have shown promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 2: Antibacterial Efficacy of this compound Derivatives

| Compound | MIC (µg/mL) | Comparison Antibiotic | ZOI (mm) |

|---|---|---|---|

| Thio-DAP | 70-80 | Ciprofloxacin | 22.67 |

| Oxa-DAP | 70-80 | Ciprofloxacin | 23.67 |

Broader Applications in Drug Design

The structural features of this compound make it a valuable scaffold in drug design beyond antibacterial applications. Its derivatives are being explored for other therapeutic uses including anti-inflammatory and antitubercular activities. The design process often employs structure-based drug design (SBDD) techniques to enhance binding affinity and efficacy against target enzymes involved in various metabolic pathways .

Case Studies and Future Directions

Recent studies have highlighted the necessity for further exploration into the pharmacokinetics and toxicity profiles of this compound derivatives. In silico studies using tools like ProTox-II have indicated low toxicity levels for several synthesized compounds, suggesting their viability as therapeutic agents . Moreover, ongoing research aims to elucidate the detailed mechanisms through which these compounds exert their effects, paving the way for novel antibiotic therapies.

Mecanismo De Acción

The mechanism of action of Aziridino-dap involves its interaction with diaminopimelic acid epimerase. It acts as an irreversible inhibitor by binding to the enzyme and preventing its normal function . This inhibition disrupts the biosynthesis of lysine, which is essential for the growth and development of plants .

Comparación Con Compuestos Similares

Aziridino-dap is unique compared to other similar compounds due to its potent inhibitory effects on diaminopimelic acid epimerase. Similar compounds include other aziridine-2-carboxylic acid derivatives, which also exhibit biological activity and are used in various scientific applications . the specific structure of this compound provides it with unique properties that make it particularly effective as an enzyme inhibitor .

Propiedades

Número CAS |

125509-89-9 |

|---|---|

Fórmula molecular |

C8H14N2O4 |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O4/c9-5(6(11)12)2-1-3-8(4-10-8)7(13)14/h5,10H,1-4,9H2,(H,11,12)(H,13,14) |

Clave InChI |

PZLRXNWCQLUSBF-UHFFFAOYSA-N |

SMILES |

C1C(N1)(CCCC(C(=O)O)N)C(=O)O |

SMILES canónico |

C1C(N1)(CCCC(C(=O)O)N)C(=O)O |

Sinónimos |

2-(4-amino-4-carboxybutyl)-2-aziridinecarboxylic acid aziridino-DAP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.